Tcy-NH2

概要

説明

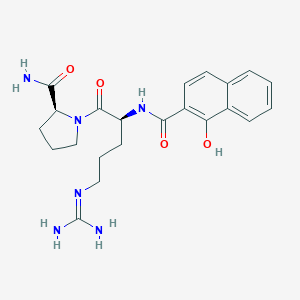

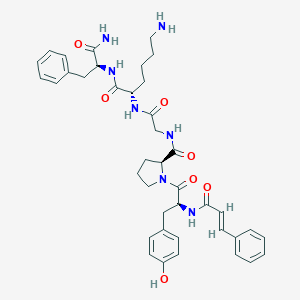

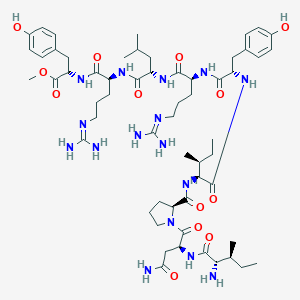

Tcy-NH2, also known as (trans-Cinnamoyl)-YPGKF-NH2, is a selective PAR4 antagonist peptide . It inhibits endostatin release and platelet aggregation induced by thrombin .

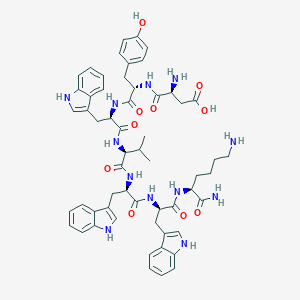

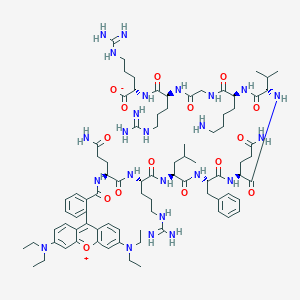

Molecular Structure Analysis

The molecular weight of this compound is 739.87, and its molecular formula is C40H49N7O7 . The sequence is YPGKF, with modifications: Tyr-1 = trans-Cinnamoyl-Tyr, Phe-5 = C-terminal amide .Physical And Chemical Properties Analysis

This compound appears as a white lyophilised solid . It is soluble to 1 mg/ml in water . It should be stored at -20°C .科学的研究の応用

Tcy-NH2 応用の包括的な分析

1. 血小板凝集における PAR4 の拮抗作用 this compound は、血小板凝集に重要な役割を果たすプロテアーゼ活性化受容体 4(PAR4)の選択的拮抗薬として作用します。 この受容体を阻害することにより、this compound は、血液凝固プロセスにおける重要な因子であるトロンビンによって引き起こされる血小板凝集を阻止することができます。 .

2. 血管平滑筋細胞遊走の阻害 この化合物は、PAR4 の活性化による ERK 経路の阻害をブロックする能力によって、大動脈血管平滑筋細胞の遊走を仲介します。 これは、これらの細胞の制御された遊走が不可欠である血管の損傷と修復の文脈において重要です。 .

3. 血管平滑筋細胞増殖の制御 遊走に加えて、this compound は血管平滑筋細胞の増殖も調節します。 これは、異常な細胞増殖がプラーク形成に寄与するアテローム性動脈硬化などの病気において意味があります。 .

炎症と免疫学の研究: this compound は、炎症と免疫学に関連する研究で使用されてきました。 PAR4 拮抗薬としての役割は、この受容体を介して仲介される炎症反応を潜在的に調節できることを意味します。 .

血栓症の研究: トロンビン誘導血小板凝集への影響を考えると、this compound は、血栓症の研究において価値があり、異常な血液凝固形成に関連する状態を理解し、潜在的に治療するのに役立ちます。 .

心血管疾患研究: この化合物の血小板凝集と血管平滑筋細胞への影響は、これらのプロセスがしばしば調節不全になっているさまざまな心血管疾患の研究に関連しています。 .

作用機序

Target of Action

Tcy-NH2, also known as (trans-Cinnamoyl)-YPGKF-NH2, is a potent selective antagonist peptide for Protease-Activated Receptor 4 (PAR4) . PAR4 is a G protein-coupled receptor that plays a crucial role in thrombin-induced platelet aggregation .

Mode of Action

This compound interacts with PAR4 and inhibits its activation . This interaction blocks the aggregation of platelets induced by thrombin, a key enzyme in the coagulation cascade .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the thrombin-PAR4 pathway . By blocking the activation of PAR4, this compound inhibits the downstream effects of thrombin, including platelet aggregation and endostatin release . Additionally, this compound also blocks the activation of the ERK pathway, which can mediate aortic vascular smooth muscle cell migration and proliferation .

Pharmacokinetics

It is soluble up to 1 mg/ml in water , which suggests that it may have good bioavailability

Result of Action

The inhibition of PAR4 by this compound leads to a decrease in thrombin-induced platelet aggregation and endostatin release . This can have significant effects at the molecular and cellular levels, including the prevention of blood clot formation and the regulation of angiogenesis . In animal models, this compound has been shown to alleviate liver injury, increase posttraumatic activation of CD4+ Tregs, and inhibit neutrophil recruitment .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Tcy-NH2 interacts with several biomolecules, most notably with the Protease-Activated Receptor 4 (PAR4). It acts as a selective antagonist for PAR4, blocking the receptor’s activation . This interaction inhibits platelet aggregation caused by thrombin, without affecting ADP mediated aggregation . Furthermore, this compound also blocks the activation of the ERK pathway, a key signaling pathway involved in cell function .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by blocking the activation of the ERK pathway . This can mediate aortic vascular smooth muscle cell migration and proliferation in rat models .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically with the Protease-Activated Receptor 4 (PAR4) . By acting as a selective antagonist, it inhibits the activation of PAR4, thereby blocking the downstream activation of the ERK pathway .

Dosage Effects in Animal Models

In animal models, this compound has been shown to alleviate liver injury in a Brain death (BD) rat model when administered at a dosage of 0.6 mg/kg . It has also been shown to increase posttraumatic activation of CD4+ Tregs within the draining lymph nodes in a burn injury mice model at the same dosage .

特性

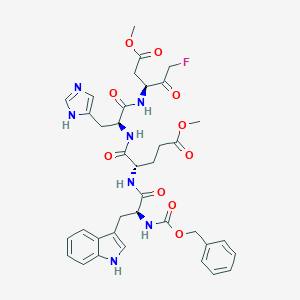

IUPAC Name |

(2S)-N-[2-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-1-[(2S)-3-(4-hydroxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]propanoyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H49N7O7/c41-22-8-7-14-31(38(52)46-32(37(42)51)24-28-12-5-2-6-13-28)44-36(50)26-43-39(53)34-15-9-23-47(34)40(54)33(25-29-16-19-30(48)20-17-29)45-35(49)21-18-27-10-3-1-4-11-27/h1-6,10-13,16-21,31-34,48H,7-9,14-15,22-26,41H2,(H2,42,51)(H,43,53)(H,44,50)(H,45,49)(H,46,52)/b21-18+/t31-,32-,33-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKRAKQXQVIGYQC-PHOSSJRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C=CC3=CC=CC=C3)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC4=CC=CC=C4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)/C=C/C3=CC=CC=C3)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H49N7O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

739.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

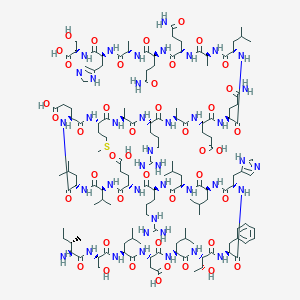

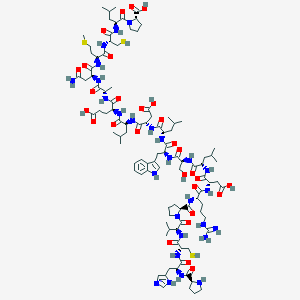

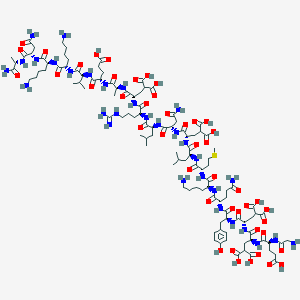

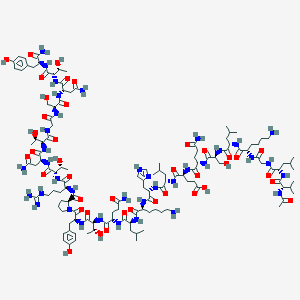

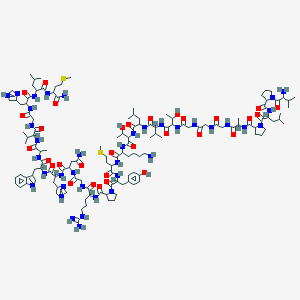

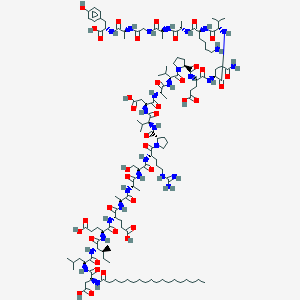

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B549438.png)

![N-[(2R)-2-Benzyl-4-(hydroxyamino)-4-oxobutanoyl]-L-isoleucyl-L-leucine](/img/structure/B549451.png)